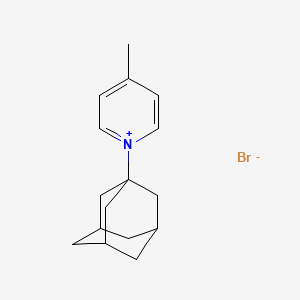
2,6-二氟-4-甲氧基苯甲酰氯
描述
2,6-Difluoro-4-methoxybenzoyl chloride (DFMBC) is a reagent that is used in organic synthesis for the preparation of fluorinated compounds. It is a colorless liquid with a boiling point of 126-127 °C and a melting point of -24 °C. DFMBC is a versatile reagent that has been used in a variety of applications, including the synthesis of pharmaceuticals, agrochemicals, and other fluorinated compounds.
科学研究应用
环境影响和降解
对与2,6-二氟-4-甲氧基苯甲酰氯具有苯甲酰基相似性的对羟基苯甲酸酯的研究,为化学相关化合物的环境影响和降解过程提供了见解。对羟基苯甲酸酯在各种产品中用作防腐剂的研究已经探讨了它们在水生环境中的出现、命运和行为。这些研究表明,尽管废水处理有效地降低了对羟基苯甲酸酯的水平,但它们仍以低浓度存在于废水中,并且在地表水和沉积物中普遍存在。这项研究强调了苯甲酰基化合物的环境持久性和潜在生态影响,建议进一步研究2,6-二氟-4-甲氧基苯甲酰氯的环境行为(Haman, Dauchy, Rosin, & Munoz, 2015)。
抗氧化活性
抗氧化剂的研究在各个领域都至关重要,包括食品工程和医学。用于确定抗氧化活性的分析方法可能与研究2,6-二氟-4-甲氧基苯甲酰氯等化合物相关。这些方法,包括ORAC和HORAC测试,基于化学反应评估动力学或达到平衡状态,通过分光光度法监测。这些测定可以应用于研究2,6-二氟-4-甲氧基苯甲酰氯或类似化合物的抗氧化潜力,为了解它们的生物效应和应用提供了基础(Munteanu & Apetrei, 2021)。
安全和危害
2,6-Difluoro-4-methoxybenzoyl chloride is classified as a dangerous substance. It has the signal word “Danger” and is associated with hazard statement H314, which indicates that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .
作用机制
Mode of Action
2,6-Difluoro-4-methoxybenzoyl chloride, like other acyl chlorides, is highly reactive. It can undergo nucleophilic acyl substitution reactions . In these reactions, a nucleophile (such as an amine or alcohol) attacks the carbonyl carbon, leading to the substitution of the chloride group.
Result of Action
The molecular and cellular effects of 2,6-Difluoro-4-methoxybenzoyl chloride’s action would depend on the specific context of its use, particularly the nature of the nucleophile it reacts with . As a reagent in organic synthesis, its primary effect would be the formation of a new organic compound.
Action Environment
The action, efficacy, and stability of 2,6-Difluoro-4-methoxybenzoyl chloride can be influenced by various environmental factors. For instance, the presence of a suitable nucleophile and the pH of the environment can affect its reactivity . Additionally, as an acyl chloride, it is likely
生化分析
Biochemical Properties
2,6-Difluoro-4-methoxybenzoyl chloride plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through acylation reactions. This compound is known to react with nucleophilic groups such as amines and alcohols, forming stable amide and ester bonds . These interactions are crucial in the synthesis of complex molecules and the modification of biological macromolecules.
Cellular Effects
2,6-Difluoro-4-methoxybenzoyl chloride has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to modify proteins and enzymes can lead to changes in cellular function, including alterations in signal transduction and metabolic pathways . These effects are essential for understanding the compound’s potential therapeutic applications and its impact on cellular physiology.
Molecular Mechanism
The molecular mechanism of 2,6-Difluoro-4-methoxybenzoyl chloride involves its interaction with biomolecules through covalent bonding. The compound can inhibit or activate enzymes by modifying their active sites, leading to changes in their catalytic activity . Additionally, it can influence gene expression by modifying transcription factors or other regulatory proteins. These molecular interactions are critical for the compound’s biochemical activity and its potential use in therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Difluoro-4-methoxybenzoyl chloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under ambient conditions but may degrade over extended periods . Long-term exposure to the compound can lead to cumulative effects on cellular processes, which are essential for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 2,6-Difluoro-4-methoxybenzoyl chloride vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes . Toxic or adverse effects may occur at high doses, highlighting the importance of dosage optimization in therapeutic applications. Understanding the dosage effects is crucial for developing safe and effective treatments using this compound.
Metabolic Pathways
2,6-Difluoro-4-methoxybenzoyl chloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and metabolite levels by modifying key enzymes involved in metabolic pathways . These interactions are essential for understanding the compound’s impact on cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2,6-Difluoro-4-methoxybenzoyl chloride within cells and tissues are critical for its biochemical activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific cellular compartments are essential for its function and potential therapeutic applications.
Subcellular Localization
2,6-Difluoro-4-methoxybenzoyl chloride’s subcellular localization is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its biochemical activity and potential therapeutic applications.
属性
IUPAC Name |
2,6-difluoro-4-methoxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O2/c1-13-4-2-5(10)7(8(9)12)6(11)3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJWYHJWQQEEKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)C(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381120 | |
| Record name | 2,6-Difluoro-4-methoxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125369-56-4 | |
| Record name | 2,6-Difluoro-4-methoxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{3-[(Trifluoromethyl)sulfanyl]phenyl}methanamine](/img/structure/B1303377.png)



![3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B1303382.png)








